二乙基氟(苯磺酰基)甲基膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

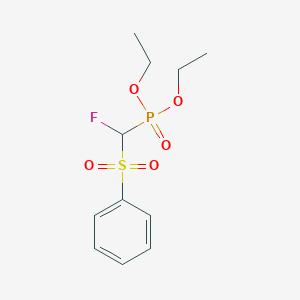

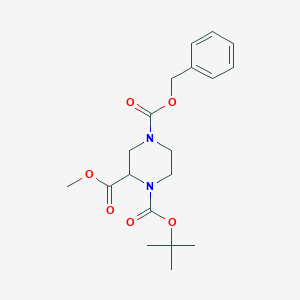

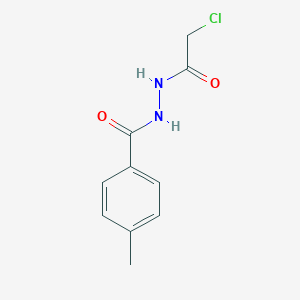

Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent, is a chemical compound with the empirical formula C11H16FO5PS and a molecular weight of 310.28 g/mol . This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds .

科学研究应用

Diethyl fluoro(phenylsulfonyl)methylphosphonate has several scientific research applications:

作用机制

Target of Action

Diethyl fluoro(phenylsulfonyl)methylphosphonate, also known as McCarthy’s reagent , is primarily used in the Horner-Emmons reaction. The primary target of this compound is the carbonyl group of an aldehyde.

Mode of Action

The compound acts as a phosphonate carbanion donor in the Horner-Emmons reaction. A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), deprotonates the molecule, generating a carbanion at the alpha carbon (the carbon next to the carbonyl group). This carbanion then reacts with the carbonyl group of the aldehyde, forming a new carbon-carbon double bond and incorporating the fluorine atom into the final product.

Biochemical Pathways

The primary biochemical pathway involved is the Horner-Emmons reaction, which is a key method for synthesizing terminal vinyl fluorides. These vinyl fluorides are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals.

Pharmacokinetics

Its molecular weight (31028 g/mol ) and predicted density (1.293±0.06 g/cm3 ) suggest that it may have good bioavailability

Result of Action

The result of the action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is the formation of terminal vinyl fluorides. These compounds are important in the synthesis of various pharmaceuticals.

Action Environment

The action of Diethyl fluoro(phenylsulfonyl)methylphosphonate is influenced by several environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the molecule and the subsequent reaction with the aldehyde Additionally, the reaction is likely sensitive to temperature and pH, although specific details are not available

准备方法

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of reagents such as diethyl phosphite, phenylsulfonyl chloride, and a fluorinating agent under controlled conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of diethyl fluoro(phenylsulfonyl)methylphosphonate in a laboratory setting involves standard organic synthesis techniques. These methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

化学反应分析

Types of Reactions

Diethyl fluoro(phenylsulfonyl)methylphosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It is commonly used in coupling reactions such as the Horner-Wadsworth-Emmons reaction and Negishi cross-coupling.

Common Reagents and Conditions

Common reagents used in reactions involving diethyl fluoro(phenylsulfonyl)methylphosphonate include strong bases like lithium hexamethyldisilazide (LiHMDS) and various nucleophiles . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving diethyl fluoro(phenylsulfonyl)methylphosphonate include vinyl fluorides, which are valuable intermediates in organic synthesis .

相似化合物的比较

Similar Compounds

Diethyl [α-fluoro-α-(phenylsulfonyl)methyl]phosphonate: A similar compound with slight variations in the substituents.

Phenyl fluorovinyl sulfones: Compounds used in similar coupling reactions.

Uniqueness

Diethyl fluoro(phenylsulfonyl)methylphosphonate is unique due to its ability to introduce both a fluoro group and a phenylsulfonyl group into organic molecules, making it a versatile reagent in organic synthesis .

属性

IUPAC Name |

[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOWVYVTKZRXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474229 |

Source

|

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114968-97-7 |

Source

|

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the synthesis method described for Diethyl fluoro(phenylsulfonyl)methylphosphonate?

A1: The research highlights a novel synthesis process for Diethyl fluoro(phenylsulfonyl)methylphosphonate that is both straightforward and scalable. [, ] This means the process can be readily adapted for large-scale production, which is crucial for potential industrial applications. [] The emphasis on safety during the scale-up process further suggests a focus on developing a commercially viable synthesis method. []

Q2: Can you elaborate on the safety aspect mentioned in the research regarding Diethyl fluoro(phenylsulfonyl)methylphosphonate synthesis?

A2: While the abstracts don't delve into specific safety measures, the statement "easily and safely performed on a multi-kilogram scale" [] implies that the researchers prioritized safety considerations during the development of the synthesis protocol. This could involve using less hazardous reagents, implementing stringent process control measures, or designing the procedure to minimize the risk of exothermic reactions or the generation of toxic byproducts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)